Cas no 2228584-44-7 (tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate)

Technical Introduction: tert-Butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate is a specialized carbamate derivative featuring a cyclopropylamine-substituted phenyl core. Its structural design, incorporating a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety, makes it a valuable intermediate in organic synthesis, particularly for peptide coupling and pharmaceutical applications. The cyclopropylamine group enhances conformational rigidity, while the Boc group offers selective deprotection compatibility. The chloro substituent provides a handle for further functionalization. This compound is suited for controlled derivatization in medicinal chemistry, enabling precise modifications in drug discovery and development. Its stability and reactivity profile make it a practical choice for constructing complex molecular architectures.
tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate structure
2228584-44-7 structure
商品名:tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate
CAS番号:2228584-44-7
MF:C15H21ClN2O2
メガワット:296.792443037033
CID:6092572
PubChem ID:165827947

tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate
    • tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
    • 2228584-44-7
    • EN300-1889318
    • インチ: 1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-12-8-11(16)5-4-10(12)9-15(17)6-7-15/h4-5,8H,6-7,9,17H2,1-3H3,(H,18,19)
    • InChIKey: PMRUNGINXZJIDE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)CC1(CC1)N

計算された属性

  • せいみつぶんしりょう: 296.1291556g/mol
  • どういたいしつりょう: 296.1291556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 363
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1889318-0.5g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
0.5g
$1056.0 2023-09-18
Enamine
EN300-1889318-5.0g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
5g
$3189.0 2023-06-01
Enamine
EN300-1889318-2.5g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
2.5g
$2155.0 2023-09-18
Enamine
EN300-1889318-0.05g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
0.05g
$924.0 2023-09-18
Enamine
EN300-1889318-10g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
10g
$4729.0 2023-09-18
Enamine
EN300-1889318-0.1g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
0.1g
$968.0 2023-09-18
Enamine
EN300-1889318-0.25g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
0.25g
$1012.0 2023-09-18
Enamine
EN300-1889318-1g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
1g
$1100.0 2023-09-18
Enamine
EN300-1889318-5g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
5g
$3189.0 2023-09-18
Enamine
EN300-1889318-1.0g
tert-butyl N-{2-[(1-aminocyclopropyl)methyl]-5-chlorophenyl}carbamate
2228584-44-7
1g
$1100.0 2023-06-01

tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate 関連文献

tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate (CAS No. 2228584-44-7)

Tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate, a compound with the CAS number 2228584-44-7, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a complex aromatic-chiral moiety, make it an intriguing subject for further investigation.

The molecular structure of tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate encompasses several key functional groups that contribute to its unique chemical properties. The tert-butyl group, known for its steric hindrance, plays a crucial role in modulating the reactivity and binding affinity of the compound. Additionally, the 5-chlorophenyl ring introduces electronic and steric effects that can influence the molecule's interaction with biological targets. The presence of a 1-aminocyclopropylmethyl side chain adds another layer of complexity, potentially enhancing the compound's ability to interact with specific enzymes or receptors.

In recent years, there has been growing interest in carbamate-based compounds due to their potential as pharmacological agents. Carbamates are known for their ability to act as transition-state analogs, which can be highly effective in inhibiting enzyme activity. This mechanism has been explored in various therapeutic areas, including pain management, inflammation, and neurodegenerative diseases. The specific structure of tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate suggests that it may exhibit similar properties, making it a promising candidate for further pharmacological studies.

One of the most compelling aspects of this compound is its potential application in drug discovery. The combination of structural features such as the tert-butyl group and the 5-chlorophenyl ring suggests that it may have selective binding properties towards certain biological targets. This selectivity is crucial for developing drugs with minimal side effects. Recent studies have shown that carbamate derivatives can exhibit potent activity against various enzymes and receptors, making them valuable tools in medicinal chemistry.

The synthesis of tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate presents unique challenges due to its complex structure. However, advancements in synthetic chemistry have made it possible to produce such molecules with high precision and yield. The use of chiral auxiliaries and asymmetric catalysis has been particularly effective in constructing the stereogenic center present in the 1-aminocyclopropylmethyl side chain. These techniques ensure that the final product has the desired stereochemical configuration, which is critical for its biological activity.

From a research perspective, tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate offers a rich area for exploration. Its structural complexity allows for modifications that can fine-tune its biological properties. For instance, altering the substituents on the 5-chlorophenyl ring or exploring different stereoisomers could lead to compounds with enhanced efficacy or selectivity. Such modifications are often necessary during the drug development process to optimize a lead compound into a viable therapeutic agent.

The potential applications of this compound extend beyond traditional pharmaceuticals. It could also be explored in agrochemicals or as a building block for more complex molecules. The versatility of carbamates makes them valuable intermediates in organic synthesis, and tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate is no exception. Its unique structure provides chemists with a versatile scaffold for designing new molecules with tailored properties.

In conclusion, tert-butyl N-{2-(1-aminocyclopropyl)methyl-5-chlorophenyl}carbamate (CAS No. 2228584-44-7) is a fascinating compound with significant potential in pharmaceutical research and development. Its complex structure and diverse functional groups make it an excellent candidate for further investigation into its biological activities and therapeutic applications. As research continues to uncover new insights into carbamate chemistry, compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery.

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